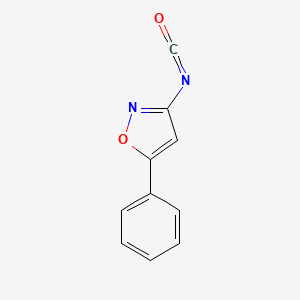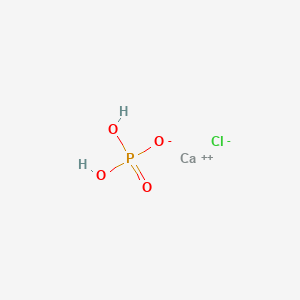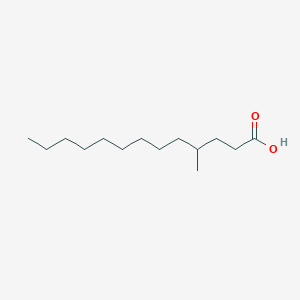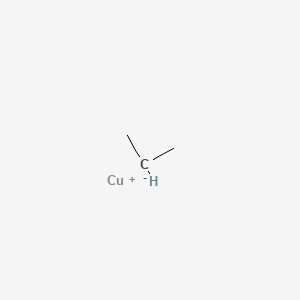
Copper, (1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, (1-methylethyl)-, also known as isopropyl copper, is an organocopper compound. Organocopper compounds are a subset of organometallic compounds that contain copper-carbon bonds. These compounds are of significant interest in organic synthesis due to their reactivity and utility in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Copper, (1-methylethyl)- typically involves the reaction of copper(I) halides with organolithium or Grignard reagents. For instance, copper(I) iodide can react with isopropylmagnesium bromide in an ether solvent to form Copper, (1-methylethyl)-. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of organocopper compounds often involves similar methods but with optimizations for larger scale reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Copper, (1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) compounds.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, cyanides, and amines are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield copper(II) isopropyl compounds, while substitution reactions can produce a variety of organocopper derivatives.
科学的研究の応用
Copper, (1-methylethyl)- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Organocopper compounds are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into the use of copper compounds in therapeutic applications, such as anticancer agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which Copper, (1-methylethyl)- exerts its effects involves the formation of copper-carbon bonds, which can facilitate various chemical transformations. The copper center can act as a Lewis acid, activating substrates for nucleophilic attack. Additionally, the compound can participate in redox reactions, cycling between copper(I) and copper(II) states.
類似化合物との比較
Similar Compounds
Copper, (1-methylpropyl)-: Similar in structure but with a different alkyl group.
Copper, (1-methylbutyl)-: Another organocopper compound with a longer alkyl chain.
Copper, (1-methylpentyl)-: Features an even longer alkyl chain, affecting its reactivity and applications.
Uniqueness
Copper, (1-methylethyl)- is unique due to its specific alkyl group, which influences its reactivity and the types of reactions it can undergo. The isopropyl group provides steric hindrance, which can affect the compound’s behavior in substitution reactions compared to its analogs with longer or shorter alkyl chains.
特性
CAS番号 |
55883-86-8 |
|---|---|
分子式 |
C3H7Cu |
分子量 |
106.63 g/mol |
IUPAC名 |
copper(1+);propane |
InChI |
InChI=1S/C3H7.Cu/c1-3-2;/h3H,1-2H3;/q-1;+1 |
InChIキー |
JKVNQXCEPIOBHR-UHFFFAOYSA-N |
正規SMILES |
C[CH-]C.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


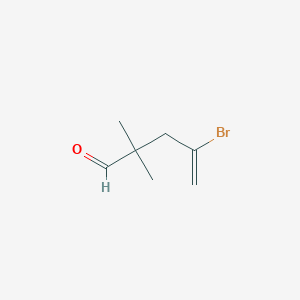
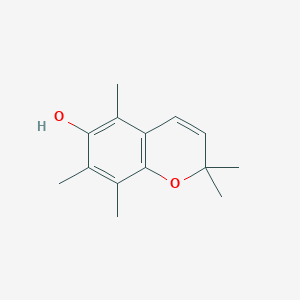
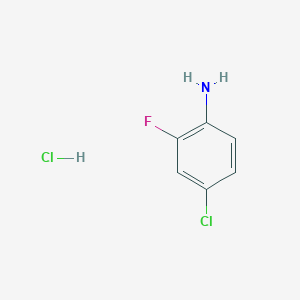
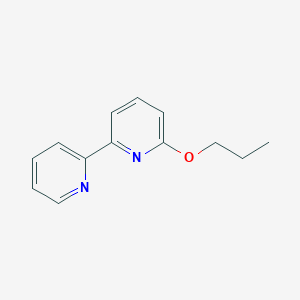
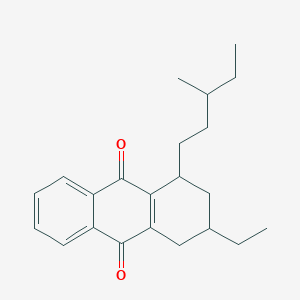
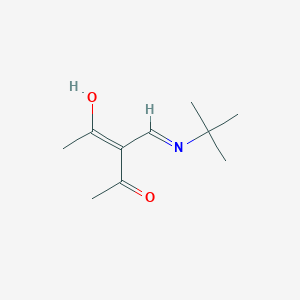

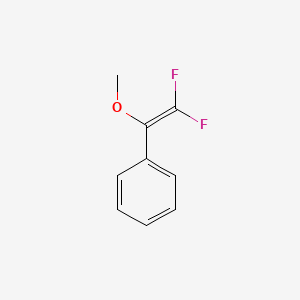
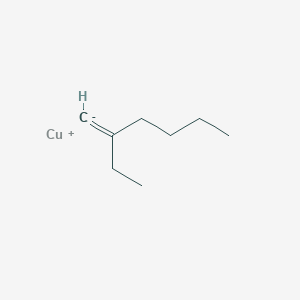
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)

